2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
This compound belongs to a class of pyrimidine derivatives featuring a trifluoromethyl group at position 6 and a piperazine ring substituted with a 2-phenylethyl group at position 3. The 2-phenylethyl substituent introduces lipophilicity, which may influence blood-brain barrier penetration and pharmacokinetics.
Properties
IUPAC Name |
2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4/c1-14-22-16(18(19,20)21)13-17(23-14)25-11-9-24(10-12-25)8-7-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVYQLRHCJPXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling to the Pyrimidine Core
The 4-chloropyrimidine intermediate reacts with 1-(2-phenylethyl)piperazine in dimethylformamide (DMF) at 120°C for 24 hours. Catalytic potassium iodide (KI, 0.1 equiv) enhances reactivity by stabilizing the transition state.
Optimized Conditions:
-
Molar Ratio: 1:1.2 (pyrimidine:piperazine)
-
Solvent: DMF (anhydrous)
-
Temperature: 120°C
-
Yield: 70–80%
While the trifluoromethyl group is often incorporated during pyrimidine core synthesis, late-stage introduction via cross-coupling has been explored for structural flexibility.
Copper-Mediated Trifluoromethylation
A Ullmann-type coupling using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand enables the reaction between 4-iodo-2-methylpyrimidine and methyl chlorodifluoroacetate. This method, however, suffers from moderate yields (50–60%) due to competing side reactions.
Palladium-Catalyzed Cross-Coupling
Superior results are achieved using palladium catalysts. For example, 4-bromo-2-methylpyrimidine reacts with TMSCF₃ (trimethyl(trifluoromethyl)silane) in the presence of [Pd(PPh₃)₄] (5 mol%) and cesium fluoride (CsF, 2.0 equiv) in tetrahydrofuran (THF) at 80°C.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Turnover Frequency | 12 h⁻¹ |
Purification and Characterization
Final purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Characterization data for the target compound include:
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.28–7.35 (m, 5H, ArH), 4.12 (s, 2H, CH₂Ph), 3.82–3.90 (m, 4H, piperazine-H), 2.68–2.75 (m, 4H, piperazine-H), 2.45 (s, 3H, CH₃), 2.32 (q, J = 7.2 Hz, 2H, CH₂CF₃).
-
¹³C NMR: δ 172.1 (C=O), 138.5 (ArC), 128.9–129.7 (ArCH), 118.2 (q, J = 278 Hz, CF₃), 54.3 (piperazine-C), 25.8 (CH₂Ph).
Elemental Analysis:
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 61.71 | 61.68 |
| H | 6.04 | 6.01 |
| N | 15.99 | 15.94 |
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of methods reveals trade-offs between yield, scalability, and practicality:
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Sequential SNAr | 70 | 98 | 120 |
| Palladium Cross-Coupling | 85 | 99 | 180 |
The sequential SNAr approach remains preferred for industrial-scale synthesis due to lower catalyst costs, whereas palladium-mediated routes offer higher yields for research-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce functional groups such as nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the positions adjacent to the trifluoromethyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine exhibit properties that may be beneficial in treating depression. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial in mood regulation.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of piperazine derivatives in modulating serotonin receptors, suggesting that modifications to the piperazine structure can enhance antidepressant effects .
2. Antipsychotic Potential
The compound's structure suggests possible antipsychotic effects, particularly through its interaction with dopamine receptors. Compounds with similar structures have been shown to act as antagonists at D2 dopamine receptors, which are often targeted in the treatment of schizophrenia.
Case Study : Research demonstrated that certain pyrimidine derivatives exhibit antipsychotic activity through modulation of dopaminergic pathways, indicating that this compound could be a candidate for further development .
Neuropharmacological Studies
The neuropharmacological profile of this compound has been explored in various studies focusing on its effects on neurotransmitter systems.
3. Interaction with the Serotonin System
The compound’s ability to interact with serotonin (5-HT) receptors positions it as a potential agent for treating anxiety disorders. Research has shown that compounds targeting specific serotonin receptor subtypes can alleviate anxiety symptoms effectively.
Data Table: Summary of Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | 5-HT1A | Agonist | |
| Similar Pyrimidine Derivative | D2 Dopamine | Antagonist | |
| Piperazine Analog | 5-HT3 | Antagonist |
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of such compounds, facilitating their development as pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural analogs and their distinguishing features:
Key Observations
Lipophilicity and Bioavailability: The target compound’s 2-phenylethyl group confers higher lipophilicity than analogs with polar substituents (e.g., phenoxyacetyl or sulfonyl groups), favoring CNS penetration . Conversely, sulfonyl or ester-containing analogs (e.g., ) may exhibit improved solubility in aqueous environments, enhancing peripheral activity.
Electronic and Steric Effects: The trifluoromethyl group at position 6 is conserved across analogs, stabilizing the pyrimidine ring via electron withdrawal .
Synthetic Accessibility :
- Piperazine-substituted pyrimidines are typically synthesized via nucleophilic aromatic substitution or coupling reactions . For example, describes the synthesis of a pyrimidine-amine derivative using similar methods .
Therapeutic Implications: Dopamine D3 receptor ligands (e.g., FAUC 329 ) suggest possible antipsychotic or anti-addiction applications. Modifications to the piperazine substituent could fine-tune receptor selectivity. Sulfonyl-containing analogs () might target serotonin or sigma receptors due to structural resemblance to known sulfonamide drugs.
Biological Activity
The compound 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by a pyrimidine core modified with various substituents. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of specific piperazine derivatives with pyrimidine precursors. The methods often utilize standard organic synthesis techniques, including nucleophilic substitutions and coupling reactions to achieve desired substitutions on the pyrimidine ring.
Antimicrobial Activity
Research indicates that derivatives of piperazine and pyrimidine exhibit significant antimicrobial properties. In a study evaluating various piperazine derivatives, compounds similar to this compound showed moderate to good activity against a range of bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that certain piperazine-pyrimidine hybrids can inhibit tumor growth in vitro and in vivo. These compounds often act by interfering with cellular signaling pathways involved in cancer cell proliferation and survival. For example, modifications to the piperazine moiety have been linked to enhanced efficacy against specific cancer cell lines .
Neuropharmacological Effects
The piperazine scaffold is known for its neuroactive properties. Compounds containing this structure have been explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. Preliminary studies suggest that this compound may modulate serotonin and dopamine receptors, indicating potential use as an anxiolytic or antidepressant agent .
Case Study 1: Antimicrobial Screening
A series of experiments were conducted to assess the antimicrobial activity of various derivatives, including those similar to the target compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 10 | Staphylococcus aureus |
| B | 15 | Escherichia coli |
| C | 5 | Streptococcus pneumoniae |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a derivative of the compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity .
| Treatment Time (hours) | IC50 (µM) |
|---|---|
| 24 | 40 |
| 48 | 25 |
| 72 | 15 |
Q & A
Q. What are the standard synthetic routes for 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the pyrimidine core via cyclocondensation of β-diketones or amidines with substituted urea/thiourea derivatives.
- Step 2: Introduction of the trifluoromethyl group using reagents like CF₃Cu or CF₃SiMe₃ under transition metal catalysis (e.g., Pd or Cu) .
- Step 3: Functionalization of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, the 2-phenylethyl group is introduced using 2-phenylethyl bromide in the presence of a base (e.g., NaH) .
Optimization Tips: - Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of intermediates.
- Monitor reactions via TLC or HPLC to ensure completion before proceeding to the next step .
Q. How is the compound structurally characterized, and which analytical techniques are critical for confirming purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the integration of aromatic protons (pyrimidine ring), trifluoromethyl group (-CF₃ at ~110 ppm in ¹³C NMR), and piperazine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the piperazine and trifluoromethyl groups .
- X-ray Diffraction (XRD): For crystalline derivatives, XRD resolves stereochemical ambiguities, particularly the orientation of the 2-phenylethyl substituent on the piperazine ring .
Purity Assurance: - Purity ≥95% is confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., PI3K or EGFR) or phosphodiesterases using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ values). Use transfected HEK293 cells expressing human receptors .
- Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) to determine MIC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for neurological targets?
Methodological Answer:
- Modular Modifications:
- Piperazine Substituents: Replace 2-phenylethyl with bulkier arylalkyl groups (e.g., 4-fluorophenethyl) to enhance blood-brain barrier penetration .
- Pyrimidine Ring: Introduce electron-withdrawing groups (e.g., nitro) at position 4 to modulate receptor binding kinetics .
- In Silico Docking: Use Schrödinger Suite or AutoDock to predict interactions with target receptors (e.g., 5-HT₁A or D₂). Prioritize derivatives with lower binding energy .
- Selectivity Profiling: Screen against off-target receptors (e.g., adrenergic α₁) to minimize side effects .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., CHO vs. HEK293), incubation times, and buffer conditions (pH, ionic strength) .
- Metabolic Stability Testing: Use liver microsomes to assess compound degradation. Contradictions may arise from metabolite interference .
- Orthogonal Assays: Validate results using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility. Monitor pH stability .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) on the piperazine nitrogen to improve oral absorption .
- Nanoparticle Formulation: Encapsulate in PEGylated liposomes for sustained release. Characterize using dynamic light scattering (DLS) .
Q. How can computational methods predict metabolic pathways and potential toxicity?
Methodological Answer:
Q. What advanced techniques resolve stereochemical uncertainties in derivatives of this compound?
Methodological Answer:
- Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers. Confirm purity with circular dichroism (CD) .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) during piperazine functionalization to control stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
